Vitride

Overview

Description

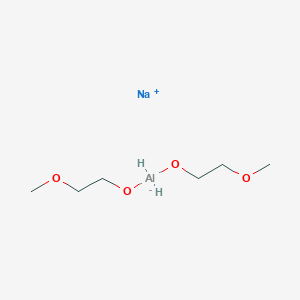

Vitride, commercially known as Red-Al (registered trademark of Rutherford Chemicals, LLC), is a reducing agent with the chemical name bis(2-methoxyethoxy)aluminum hydride . It is widely utilized in organic synthesis and biochemical analyses due to its mild reactivity, operational safety, and selectivity. Unlike traditional reducing agents, this compound is less moisture-sensitive and non-pyrophoric, making it advantageous for large-scale or sensitive reactions.

Key applications include:

- Reduction of carboxylic acids to alcohols (e.g., pyrenedecanoic acid to pyrenedecanol ).

- Selective reduction of esters and amides without disrupting ether linkages in glycerolipids .

- Synthesis of bioactive compounds, such as antimalarial 4-N-methylaminoquinoline analogues, where it outperforms harsher reagents .

This compound’s stability in etheric solvents (e.g., benzene-diethyl ether mixtures) and compatibility with complex substrates underscore its utility in both industrial and research settings .

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Active Pharmaceutical Ingredients (APIs)

Vitride has been employed as a safer and more cost-effective alternative to traditional reducing agents like Lithium Aluminium Hydride (LAH) in the synthesis of complex organic compounds. For example, a study highlighted its use in synthesizing (3-(2-dimethylaminoethyl)-1H-indol-5-yl) methanol, a key intermediate in anti-migraine medications. The research demonstrated that this compound could reduce multiple carbonyl groups simultaneously in a single step, significantly enhancing operational efficiency and safety in pharmaceutical processes .

1.2 Case Study: Reduction of Carbonyl Compounds

In a notable case, researchers utilized this compound to reduce 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate to its corresponding aldehyde. The process yielded high purity and conversion rates compared to conventional methods. The experimental setup involved using this compound in conjunction with various alcohols under controlled conditions, resulting in an efficient synthesis pathway with minimal side reactions .

Polymer Chemistry

2.1 Hydroxyl-Terminated Polymeric Products

This compound's reducing capabilities extend to polymer chemistry, where it has been used to create hydroxyl-terminated polymers from esters. A study conducted by NASA demonstrated the reduction of specific polymeric binders using this compound, resulting in products with well-defined hydroxyl functionalities essential for subsequent chemical modifications .

Environmental and Safety Considerations

3.1 Advantages Over Traditional Reducing Agents

This compound presents several environmental and safety advantages over traditional reagents:

- Lower Reactivity : this compound is less pyrophoric than LAH, making it safer to handle.

- Higher Thermal Stability : It can tolerate elevated temperatures without decomposing.

- Unlimited Shelf Life : Unlike some reducing agents that require careful storage conditions, this compound remains stable over time .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Vitride in laboratory settings, and how do they influence experimental design?

- Methodological Answer: this compound requires strict adherence to safety protocols due to its corrosive, flammable, and water-reactive nature. Researchers must use PPE (gloves, goggles, and flame-resistant lab coats) and work in a fume hood to prevent inhalation of vapors . Experimental design should include inert atmosphere conditions (e.g., nitrogen/argon gloveboxes) to avoid water exposure, which triggers hazardous reactions. Storage must be in sealed, non-reactive containers under dry conditions .

Q. Which analytical techniques are most effective for confirming this compound’s reduction efficiency in organic syntheses?

- Methodological Answer: Titration with standardized oxidizing agents (e.g., iodine) quantifies unreacted this compound post-reduction. Spectroscopic methods like H NMR or FT-IR track substrate conversion and byproduct formation. For example, disappearance of carbonyl peaks in H NMR indicates ketone reduction . Chromatographic techniques (GC/HPLC) supplement these analyses by resolving reaction mixtures .

Q. How does this compound compare to alternative reducing agents (e.g., NaBH, LiAlH) in stereoselective reductions?

- Methodological Answer: Comparative studies require controlled experiments with identical substrates. For example, reducing ketones with this compound vs. NaBH under matched conditions (solvent, temperature) can reveal differences in enantiomeric excess via chiral GC. This compound’s superior selectivity in certain sterically hindered systems has been documented, attributed to its bulky borohydride structure .

Advanced Research Questions

Q. What experimental strategies mitigate batch-to-batch variability in this compound’s reducing efficiency?

- Methodological Answer: Variability often stems from residual moisture or decomposition during storage. Researchers should pre-treat this compound with molecular sieves and quantify active hydride content via titration before use . Standardizing reaction conditions (e.g., solvent dryness, temperature gradients) and including internal standards (e.g., diphenyl ether) in GC analyses improves reproducibility .

Q. How can contradictory data be resolved when this compound exhibits dual reducing and catalytic roles in multi-step syntheses?

- Methodological Answer: Design stepwise experiments to isolate roles. For instance, quenching this compound after the reduction step (via controlled hydrolysis) and reintroducing it in catalytic quantities clarifies its contribution. Kinetic studies (e.g., monitoring intermediates via in situ IR) differentiate reduction rates from catalytic turnover .

Q. What mechanistic studies are essential to elucidate this compound’s role in palladium-catalyzed polymerizations?

- Methodological Answer: Isotopic labeling (e.g., deuterated this compound) paired with B NMR tracks hydride transfer pathways. Computational modeling (DFT) identifies transition states and activation barriers, while EXAFS spectroscopy probes palladium-Vitride interactions during polymerization .

Q. Methodological Frameworks

Q. How should researchers document this compound usage in publications to ensure reproducibility?

- Methodological Answer: Report exact grades, storage conditions, and pre-treatment steps (e.g., drying protocols). Specify reaction parameters (molar ratios, solvent purity, inert gas flow rates) and include raw spectral data in supplementary materials. Cross-reference with established procedures (e.g., Beilstein Journal guidelines for experimental detail) .

Q. What validation strategies confirm this compound’s compatibility with air-sensitive substrates?

- Methodological Answer: Use Schlenk-line techniques for substrate-Vitride compatibility tests. Conduct control experiments excluding this compound to identify side reactions. Quantify gaseous byproducts (e.g., H) via gas burette measurements to assess water contamination risks .

Q. Data Interpretation & Contradictions

Q. How can researchers address ecological inconsistencies in this compound’s environmental impact assessments?

- Methodological Answer: Combine laboratory-scale ecotoxicity assays (e.g., Daphnia magna exposure) with computational models (QSAR) to predict biodegradation pathways. Contrast these with industrial disposal data to identify gaps between theoretical and real-world impacts .

Q. What statistical approaches reconcile discrepancies in this compound’s reaction yields across heterogeneous catalysis studies?

Comparison with Similar Compounds

Comparison with Similar Compounds

Vitride is often compared to lithium aluminum hydride (LAH) due to overlapping applications in reduction chemistry. Below is a detailed analysis of their properties, supported by research findings.

Chemical Properties and Reactivity

| Property | This compound (Red-Al) | Lithium Aluminum Hydride (LAH) |

|---|---|---|

| Chemical Formula | Bis(2-methoxyethoxy)aluminum hydride | LiAlH4 |

| Reactivity | Mild; selective for esters, amides | High; reduces esters, amides, carboxylic acids, nitriles |

| Moisture Sensitivity | Less sensitive; stable in air briefly | Extremely sensitive; requires anhydrous conditions |

| Pyrophoricity | Non-pyrophoric | Pyrophoric; ignites upon air exposure |

| Solvent Compatibility | Works in ethers, THF, benzene | Restricted to anhydrous ethers, THF |

- This compound’s Advantages: Operational Safety: this compound’s non-pyrophoric nature reduces fire risks, enabling safer handling in open-air setups . Selectivity: Preserves ether bonds in glycerolipids during ester reduction, critical for lipidomics studies . Yield Optimization: In antimalarial drug synthesis, this compound achieved higher yields (85–92%) compared to LAH (50–60%) due to reduced side reactions .

LAH’s Limitations :

Research Findings

- A 2021 study demonstrated this compound’s superiority in synthesizing antimalarial compounds, reducing purification steps by 40% compared to LAH .

- In lipidomics, this compound’s resistance to ether bond cleavage ensured accurate identification of mono- and di-O-alkyl phosphoglycerides, a feat unattainable with acetolysis .

Properties

Molecular Formula |

C6H16AlNaO4 |

|---|---|

Molecular Weight |

202.16 g/mol |

IUPAC Name |

sodium;bis(2-methoxyethoxy)alumanuide |

InChI |

InChI=1S/2C3H7O2.Al.Na.2H/c2*1-5-3-2-4;;;;/h2*2-3H2,1H3;;;;/q2*-1;2*+1;; |

InChI Key |

XJIQVZMZXHEYOY-UHFFFAOYSA-N |

Canonical SMILES |

COCCO[AlH2-]OCCOC.[Na+] |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.